molecular formula C14H25NO4 B1592318 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate CAS No. 278789-43-8

1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate

Cat. No. B1592318
M. Wt: 271.35 g/mol
InChI Key: MXJSGZQOVOWWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367698B2

Procedure details

A THF (5 mL) solution of 1-tert-butyl 3-ethylpiperidine-1,3-dicarboxylate (1 g, 3.89 mmol) was added dropwise to a THF (15 mL) solution of lithium diisopropylamide (5.83 mmol) in a nitrogen atmosphere at −78 degrees over 5 minutes. The mixture was raised to room temperature, and stirred for 50 minutes. The temperature of the reaction mixture was lowered to −78 degrees again, and methyl iodide (1.21 mL, 19.43 mmol) was added dropwise at −78 degrees over 5 minutes. The reaction mixture was then raised to room temperature, and stirred for 5 hours. After being added to a saturated ammonium chloride aqueous solution, the reaction mixture was stirred for a while, and extracted with diethyl ether. The organic layer was collected, washed once with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue was then purified using silica gel column chromatography to obtain the target (698 mg, 66%).
Quantity
1.21 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-tert-butyl 3-ethylpiperidine-1,3-dicarboxylate
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
5.83 mmol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([C:16]([O-:18])=[O:17])[CH2:8][CH2:7][CH2:6][N:5]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:4]1)C.[CH:19]([N-]C(C)C)(C)[CH3:20].[Li+].CI.[Cl-].[NH4+]>C1COCC1>[CH3:1][C:3]1([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:8][CH2:7][CH2:6][N:5]([C:9]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:10])[CH2:4]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.21 mL
Type
reactant
Smiles
CI
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
1-tert-butyl 3-ethylpiperidine-1,3-dicarboxylate
Quantity
1 g
Type
reactant
Smiles
C(C)C1(CN(CCC1)C(=O)OC(C)(C)C)C(=O)[O-]
Name
Quantity
5.83 mmol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was lowered to −78 degrees
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then raised to room temperature
STIRRING
Type
STIRRING
Details
stirred for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for a while
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
WASH
Type
WASH
Details
washed once with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was then purified
CUSTOM
Type
CUSTOM
Details
to obtain the target (698 mg, 66%)

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
Smiles
CC1(CN(CCC1)C(=O)OC(C)(C)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.